REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8]C)=[CH:4][C:3]=1[C:10]1[CH:20]=[C:19]([CH3:21])[C:13]2[N:14]=[C:15]([NH2:18])[N:16]=[N:17][C:12]=2[CH:11]=1.B(Br)(Br)Br>C(Cl)Cl>[NH2:18][C:15]1[N:16]=[N:17][C:12]2[CH:11]=[C:10]([C:3]3[CH:4]=[C:5]([OH:8])[CH:6]=[CH:7][C:2]=3[Cl:1])[CH:20]=[C:19]([CH3:21])[C:13]=2[N:14]=1
|
Name
|
|
Quantity
|
0.158 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)OC)C1=CC2=C(N=C(N=N2)N)C(=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in a dark reaction mixture
|
Type
|
CUSTOM
|
Details
|
to come to ambient temperature
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by carefully pouring onto a saturated solution of sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
followed by sonication for 3-5 minutes
|
Duration
|
4 (± 1) min
|
Type
|
ADDITION
|
Details
|
Additional DCM was added
|
Type
|
WASH
|
Details
|
this mixture was washed with sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
ADDITION
|
Details
|
Solids were then diluted with minimum amount of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
precipitated out with hexanes
|
Type
|
FILTRATION
|
Details
|
Product was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=NC2=C(N1)C(=CC(=C2)C=2C=C(C=CC2Cl)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.11 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |